molecular formula C9H14N2O3 B2927388 Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1385696-43-4

Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B2927388
CAS No.: 1385696-43-4
M. Wt: 198.222
InChI Key: RCYCHUAEZVOVCF-UHFFFAOYSA-N
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Description

Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate is a 1,2,4-oxadiazole derivative characterized by an isobutyl substituent at the 5-position and an ethyl ester group at the 3-position. The 1,2,4-oxadiazole scaffold is widely studied in medicinal and materials chemistry due to its stability, hydrogen-bonding capacity, and versatility in functionalization . This article compares this compound with similar compounds, focusing on structural, synthetic, and functional differences.

Properties

IUPAC Name

ethyl 5-(2-methylpropyl)-1,2,4-oxadiazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-4-13-9(12)8-10-7(14-11-8)5-6(2)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYCHUAEZVOVCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl isobutylcarboxylate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with an appropriate nitrile oxide to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Isobutyl’s branched structure may enhance lipophilicity compared to linear alkyl or aromatic groups, influencing solubility and membrane permeability in biological systems .
  • Electron Effects : Phenyl groups (electron-withdrawing) could stabilize the oxadiazole ring via resonance, whereas alkyl groups (electron-donating) may alter ring electrophilicity .

Key Observations :

  • Yield Variability : The 8% yield for the 2-ethoxyphenyl derivative contrasts sharply with NV930’s 80% yield , highlighting substituent compatibility challenges in cyclization.
  • Isobutyl Considerations : The synthesis of the target compound may require optimized conditions (e.g., protecting groups or catalysts) to manage steric hindrance from the isobutyl group.

Isobutyl-Specific Implications :

Isobutyl-Specific Considerations :

  • While hazards for the target compound are unreported, its structural similarity to methyl and phenyl derivatives suggests comparable risks (e.g., skin/eye irritation).

Biological Activity

Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Synthesis of this compound

The synthesis of this compound typically involves the cyclocondensation of appropriate precursors. The reaction often employs dicarbonyl compounds and hydrazines under acidic or basic conditions to form the oxadiazole ring. The following table summarizes key synthetic methods:

Method Reagents Conditions Yield
CyclocondensationDicarbonyl compound + HydrazineAcidic/Basic mediumHigh
Microwave-assisted synthesisDicarbonyl + HydrazineMicrowave irradiationModerate
Solvent-free synthesisDicarbonyl + HydrazineRoom temperatureLow

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against a variety of pathogens. Research indicates that derivatives of the oxadiazole class possess significant efficacy against resistant strains of bacteria such as Clostridioides difficile and Enterococcus faecium .

Case Study: Antimicrobial Efficacy
A study reported that modified analogues of oxadiazoles exhibited effective antimicrobial properties with minimal toxicity towards human cell lines (HepG2) at therapeutic concentrations . This suggests a favorable therapeutic index for these compounds.

Anticancer Activity

The compound has also been investigated for its anticancer potential. It has shown activity against various cancer cell lines, including colon and breast cancer cells.

Research Findings:

  • A derivative exhibited an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines .
  • Further modifications have led to enhanced antiproliferative activities, indicating that structural changes can significantly impact efficacy .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and pathways involved in disease progression. Notable mechanisms include:

  • Inhibition of Histone Deacetylases (HDACs) : Compounds in the oxadiazole class have shown HDAC inhibitory action, which is crucial for regulating gene expression involved in cancer and other diseases .
  • Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are proposed mechanisms for the antimicrobial effects observed .

Applications

The diverse biological activities of this compound suggest potential applications in:

  • Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.
  • Agricultural Chemicals : Its efficacy as an agrochemical could be explored further for pest control formulations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 5-isobutyl-1,2,4-oxadiazole-3-carboxylate, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving hydroxylamine derivatives and activated carboxylic acid esters. For example, a similar oxadiazole derivative (Ethyl 5-(2-ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) was synthesized by reacting 2-ethoxybenzoyl chloride with hydroxylamine, followed by cyclization at 110°C for 16 hours . Key optimization strategies include:

  • Temperature Control : Elevated temperatures (≥100°C) enhance cyclization efficiency.
  • Purification : Use combiflash chromatography with gradients (e.g., 10% EtOAc in hexane) to isolate the product .
  • Catalyst Screening : Explore Lewis acids (e.g., ZnCl₂) to accelerate intermediate formation.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and ester functionality.
  • Mass Spectrometry (MS) : ESI-MS for molecular ion verification (e.g., [M+H]+ observed at m/z 235.1 for a related oxadiazole) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1700 cm⁻¹) and oxadiazole ring vibrations.
  • Elemental Analysis : Validate purity (>95%) and molecular formula .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Based on safety data sheets (SDS) for analogous oxadiazoles:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335) .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Spill Management : Avoid dust generation; clean with absorbent materials and dispose via licensed waste services .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Kinetic Profiling : Monitor reaction intermediates via in-situ FTIR or HPLC to identify rate-determining steps.
  • Isotopic Labeling : Use ¹⁸O-labeled esters to trace hydrolysis pathways.
  • Computational Modeling : Apply density functional theory (DFT) to predict electrophilic sites (e.g., oxadiazole C-5 position) .

Q. What strategies address contradictions in reported stability data under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 40–60°C for 4 weeks, analyzing degradation via LC-MS.
  • Compatibility Studies : Test with common solvents (e.g., DMSO, ethanol) to identify destabilizing agents.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C inferred from related compounds) .

Q. How can computational tools predict the compound’s bioactivity or metabolic pathways?

  • Methodological Answer :

  • Molecular Docking : Screen against target enzymes (e.g., cytochrome P450) using AutoDock Vina to predict metabolic sites.
  • QSAR Modeling : Correlate structural features (e.g., isobutyl chain length) with cytotoxicity using published oxadiazole datasets.
  • ADMET Prediction : Use SwissADME to estimate absorption, distribution, and toxicity profiles.

Key Research Gaps

  • Ecotoxicity Data : No information on biodegradation or aquatic toxicity (critical for environmental risk assessment) .
  • Long-Term Stability : Storage stability beyond 6 months unverified .
  • Crystallography : Single-crystal X-ray data needed to confirm stereoelectronic effects.

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